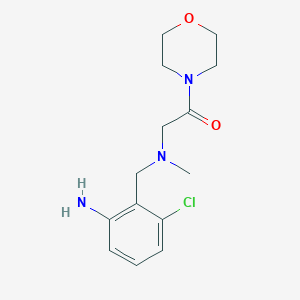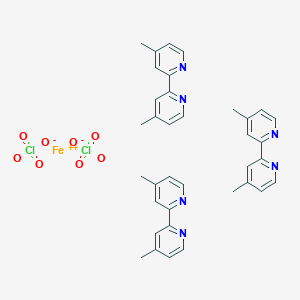![molecular formula C7H4Br2N2S B099045 4,6-Dibromobenzo[d]thiazol-2-amine CAS No. 16582-60-8](/img/structure/B99045.png)
4,6-Dibromobenzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 16582-60-8 . It has a molecular weight of 308 and its IUPAC name is 4,6-dibromo-1,3-benzothiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for 4,6-Dibromobenzo[d]thiazol-2-amine is 1S/C7H4Br2N2S/c8-3-1-4 (9)6-5 (2-3)12-7 (10)11-6/h1-2H, (H2,10,11) . This indicates the presence of a benzothiazole nucleus within the structure of the compound .Physical And Chemical Properties Analysis
4,6-Dibromobenzo[d]thiazol-2-amine is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Antimicrobial and Anticancer Therapies
- Summary of Application : This compound has been synthesized and evaluated for its in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Methods of Application : The compounds were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics. They were then evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that some of the synthesized compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). One of the compounds was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
Application in Antioxidant, Analgesic, and Anti-inflammatory Therapies
- Summary of Application : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antioxidant, analgesic, and anti-inflammatory activities .
- Results or Outcomes : Some of the synthesized compounds exhibited promising antioxidant, analgesic, and anti-inflammatory activities .
Application in Antimicrobial Therapies
- Summary of Application : Thiazole derivatives have been found to act as antimicrobial agents .
- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antimicrobial activities .
- Results or Outcomes : Some of the synthesized compounds exhibited promising antimicrobial activities .
Application in Anticonvulsant Therapies
- Summary of Application : Thiazole derivatives have been found to act as anticonvulsant agents .
- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro anticonvulsant activities .
- Results or Outcomes : Some of the synthesized compounds exhibited promising anticonvulsant activities .
Application in Antidiabetic Therapies
- Summary of Application : Thiazole derivatives have been found to act as antidiabetic agents .
- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antidiabetic activities .
- Results or Outcomes : Some of the synthesized compounds exhibited promising antidiabetic activities .
Application in Antifungal Therapies
- Summary of Application : Thiazole derivatives have been found to act as antifungal agents .
- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antifungal activities .
- Results or Outcomes : Some of the synthesized compounds exhibited promising antifungal activities .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4,6-dibromo-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYILJDRUYPJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404409 |
Source


|
| Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromobenzo[d]thiazol-2-amine | |
CAS RN |
16582-60-8 |
Source


|
| Record name | 4,6-Dibromo-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)







